![molecular formula C21H18N2O5S B2799082 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 875130-34-0](/img/structure/B2799082.png)

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

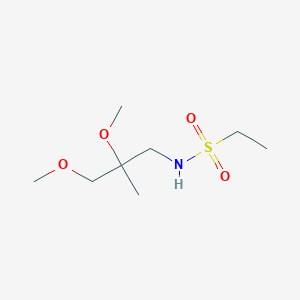

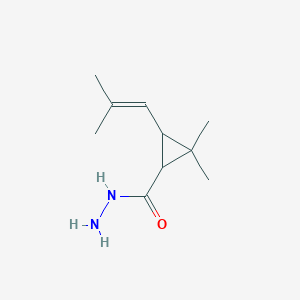

“[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolopyrazine . Pyrrole is a basic structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present. The exact molecular structure of “this compound” is not provided in the available resources.Applications De Recherche Scientifique

Antimicrobial Activity

The compound [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate has been studied for its antimicrobial properties. For instance, the research by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which includes derivatives of this compound. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Applications in HIV-1 Research

Silvestri et al. (2000) designed pyrrolyl heteroaryl sulfones, including derivatives of the mentioned compound, as novel HIV-1 reverse transcriptase non-nucleoside inhibitors. Although they were inactive in cell-based assays, these compounds inhibited the target enzyme with micromolar potency (Silvestri et al., 2000).

Molecular Docking and Optical Studies

El-Azab et al. (2016) conducted a comprehensive study involving FT-IR, FT-Raman, and molecular docking of a similar compound, which provided insights into the stability, molecular electrostatic potential, and non-linear optical properties of these compounds. Their docking studies suggested potential inhibitory activity against specific targets (El-Azab et al., 2016).

Synthesis and Structure Analysis

Research by Xing and Nan (2005) on a closely related compound, N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, focused on the molecular structure, revealing key aspects such as the dihedral angle between benzene rings and intermolecular interactions. This research is important for understanding the structural characteristics of similar compounds (Xing & Nan, 2005).

Fluorescent Probe Development

Wang et al. (2015) developed novel fluorescent probes based on a 1,2,5-triphenylpyrrole core for the quantitative detection of low levels of carbon dioxide, highlighting the potential of derivatives of the compound in sensor technologies (Wang et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c24-20(19-7-4-13-22-19)15-28-21(25)17-8-10-18(11-9-17)23-29(26,27)14-12-16-5-2-1-3-6-16/h1-14,22-23H,15H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQMBRNTGZBHMM-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)

![1-butyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2799005.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2799007.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)

![7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2799015.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2799018.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2799020.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)